(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate

Catalog No.
S15831075
CAS No.
M.F
C25H25NO3
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)...

Product Name

(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-benzyl-3-hydroxypropyl)carbamate

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)

InChI Key

CJIWVCFWQMGRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound classified as a carbamate. This compound features a unique structural composition that includes a fluorenyl group, a benzyl group, and a hydroxypropyl group, all linked through a carbamate functional group. The fluorenyl moiety contributes to the compound's stability and reactivity, while the hydroxypropyl and benzyl groups enhance its potential biological activity and application in various fields.

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate can undergo several chemical transformations:

  • Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
  • Reduction: The carbonyl group can be reduced back to the hydroxypropyl form.
  • Substitution: The benzyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution: Nucleophiles such as alkoxides and amines can participate in substitution reactions.

Major Products Formed

The reactions can yield several products:

  • From oxidation, (9H-Fluoren-9-yl)methyl (2-benzyl-3-oxopropyl)carbamate is formed.
  • Reduction typically regenerates the original compound.
  • Substitution reactions lead to various substituted carbamates depending on the nucleophile used.

Research indicates that (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate has potential biological activities. It may act as a biochemical probe due to its structural features, which enable it to interact with specific molecular targets. The compound has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its mechanism of action involves inhibiting certain enzymes, modulating signaling pathways, and inducing apoptosis in cancer cells.

The synthesis of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate typically involves multiple steps:

  • Formation of Fluorenylmethyl Carbamate: Fluorenylmethanol reacts with phosgene or an equivalent to produce fluorenylmethyl chloroformate, which is then treated with an amine to form the carbamate.
  • Introduction of Benzyl Group: A nucleophilic substitution reaction occurs where fluorenylmethyl carbamate reacts with benzyl bromide in the presence of a base like sodium hydride .

(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as a biochemical probe.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anti-cancer research.
  • Industry: Used in developing advanced materials and specialty chemicals .

Studies on (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate have shown its ability to bind to enzymes and modulate cellular signaling pathways. This interaction can lead to significant changes in gene expression and cellular behavior, making it a candidate for further research in drug development.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

387.18344366 g/mol

Monoisotopic Mass

387.18344366 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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